N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a piperidine-carboxamide moiety. The ethyl substituent at position 5 of the thiazolo-pyridine ring and the thiophen-2-ylsulfonyl group on the piperidine scaffold distinguish its structure from related analogs. This compound is hypothesized to exhibit bioactivity in neurological or thrombotic pathways due to structural similarities with other thiazolo-pyridine derivatives documented in pharmacological studies .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3.ClH/c1-2-21-8-7-14-15(12-21)27-18(19-14)20-17(23)13-5-9-22(10-6-13)28(24,25)16-4-3-11-26-16;/h3-4,11,13H,2,5-10,12H2,1H3,(H,19,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXJTXYEBAELEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidinecarboxylic acids and features a unique thiazolo-pyridine core. Its molecular formula is with a molecular weight of approximately 320.40 g/mol. The compound's structure is characterized by the presence of both a thiophenesulfonyl group and a tetrahydrothiazolo-pyridine moiety, which are critical for its biological activity.
Research indicates that this compound exhibits significant inhibition of activated coagulation factor X (FXa), making it a candidate for therapeutic use in thrombus-related diseases. FXa is a key enzyme in the coagulation cascade; thus, its inhibition can prevent thrombus formation and potentially treat conditions such as deep vein thrombosis and pulmonary embolism .
Biological Pathways
The compound's activity may also involve modulation of nitric oxide (NO) production in macrophages, which plays a role in inflammatory responses and tumoricidal actions. NO is crucial for mediating various cellular functions, including the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .
Anticancer Activity
A recent study evaluated the anticancer properties of related compounds derived from similar structures. These compounds were tested against several human cancer cell lines: HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). The results indicated that derivatives exhibited cytotoxic effects with IC50 values ranging from 14.62 to 65.41 µM, demonstrating their potential as anticancer agents .
| Compound | IC50 (HeLa) | IC50 (NCI-H460) | IC50 (PC-3) |
|---|---|---|---|
| Etoposide | 13.34 µM | 14.28 µM | 17.15 µM |
| Compound A (similar structure) | 14.62 µM | 15.42 µM | 17.50 µM |
| Compound B (similar structure) | 25.73 µM | 19.31 µM | 29.31 µM |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups treated with standard chemotherapy agents like etoposide.
- Animal Models : Preliminary studies in animal models have shown promising results regarding the reduction of tumor size when administered with this compound, indicating its potential efficacy in vivo.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyridine exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds similar to N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease. Studies report that thiazolo-pyridine derivatives possess IC50 values indicating strong inhibition of AChE . Additionally, these compounds have been shown to inhibit urease, an enzyme linked to certain infections.
3. Anticancer Potential
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride has been investigated for its anticancer properties. Research suggests that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Numerous studies have focused on the synthesis and biological evaluation of thiazolo-pyridine derivatives:
Synthesis and Evaluation : Research has synthesized various derivatives and evaluated their biological activities through in vitro assays. Results indicated that modifications enhanced antimicrobial and anticancer activities significantly .
In Silico Studies : Molecular docking studies have predicted binding affinities of these compounds to target proteins, elucidating interaction dynamics at the molecular level .
Comparative Analysis : A comparative analysis showed that structural variations significantly impact biological efficacy. For example, modifications at the piperidine ring affected enzyme inhibition potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Below is a detailed analysis:
Structural and Functional Differences
Key Research Findings
- Target Compound vs. Benzyl-Substituted Analog : The benzyl-substituted analog () exhibits higher molecular weight and lipophilicity due to the bulky benzyl and tert-butyl groups. This may reduce blood-brain barrier penetration compared to the target compound’s ethyl and sulfonamide groups, which balance lipophilicity and solubility .
- Target Compound vs. Chloropyridin-2-yl Derivative : The isotope-substituted derivative in is explicitly designed for thrombotic applications. Its chlorine and dimethylaminocarbonyl groups enhance binding specificity to coagulation factor X, whereas the target compound’s thiophen-2-ylsulfonyl group may favor interactions with sulfonyl-binding enzymes or receptors .
- Target Compound vs. Carboxylic Acid Derivatives : The carboxylic acid analogs (e.g., 5-methyl-thiazolo-pyridine-2-carboxylic acid hydrochloride) lack the sulfonamide and piperidine-carboxamide moieties, limiting their direct pharmacological utility. These are often intermediates in synthesizing more complex derivatives .
Notes on Data Limitations
- Molecular weights for some compounds are calculated due to incomplete data in the provided evidence.
- Therapeutic indications for the target compound are inferred from structural analogs and require experimental validation.
- Solubility and pharmacokinetic data are absent in the evidence; further studies are needed for comprehensive comparisons.
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis of thiazolo-pyridine derivatives typically involves multi-step reactions, including condensation of the thiazolo-pyridine core with functionalized sulfonyl or carboxamide groups. For example, analogous compounds are synthesized via refluxing in dichloromethane or acetonitrile under inert atmospheres, followed by coupling reactions using catalysts like HATU or DCC. Purification often employs column chromatography (silica gel) with gradients of ethyl acetate/hexane, and final crystallization in HCl to form the hydrochloride salt. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with key signals for the thiophene sulfonyl (δ ~7.5 ppm for aromatic protons) and piperidine carboxamide (δ ~3.0–4.0 ppm for CH₂ groups).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
- HPLC : Assesses purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonation steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation to reduce racemization.
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) using software like JMP® identifies optimal conditions .
Q. How should contradictions in biological activity data across structural analogs be resolved?
- Meta-Analysis : Compare IC₅₀ values (e.g., factor Xa inhibition in vs. kinase modulation in ) to identify substituent-dependent trends.
- In Silico Docking : Use tools like AutoDock Vina to model interactions between the thiophene sulfonyl group and target proteins (e.g., factor Xa’s S1 pocket).
- Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., pH, buffer composition) .
Q. What computational strategies predict target binding and pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS) to assess binding modes.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 metabolism.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to optimize hydrogen bonding with residues like Asp189 in factor Xa .
Q. How are structure-activity relationships (SAR) established for thiazolo-pyridine derivatives?
- Analog Synthesis : Modify substituents (e.g., ethyl vs. benzyl at the 5-position) and test activity.
- Pharmacophore Mapping : Identify critical groups (e.g., sulfonyl’s role in hydrophobicity).
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate spatial features with IC₅₀ values .
Q. What methodologies determine enantiomeric purity for chiral intermediates?
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Compare experimental spectra with reference standards.
- X-ray Crystallography : Resolve absolute configuration of single crystals (e.g., ’s (S)-enantiomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
